molecular formula C12H14O2 B1395014 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde CAS No. 883526-60-1

2-(Cyclopropylmethoxy)-5-methylbenzaldehyde

Cat. No.: B1395014
CAS No.: 883526-60-1
M. Wt: 190.24 g/mol
InChI Key: MEXVVIPGAWDGMK-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a benzaldehyde derivative characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-hydroxybenzoic acid.

    Esterification: The first step involves the esterification of 2-hydroxybenzoic acid to form 2-hydroxybenzohydrazide.

    Hydrazinolysis: The ester is then subjected to hydrazinolysis to yield the corresponding hydrazide.

    Cyclopropylmethoxy Substitution: The hydrazide is then reacted with cyclopropylmethanol in the presence of a suitable catalyst to introduce the cyclopropylmethoxy group.

    Formylation: Finally, the formylation of the intermediate compound is carried out to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-methylbenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylbenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethoxy)-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropylmethoxy group and a methyl group on the benzene ring makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-2-5-12(11(6-9)7-13)14-8-10-3-4-10/h2,5-7,10H,3-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXVVIPGAWDGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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